molecular formula C8H13BrO B13473639 2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one

2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one

Cat. No.: B13473639
M. Wt: 205.09 g/mol
InChI Key: ODBPZPYKPXHNJF-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one is an organic compound with the molecular formula C8H13BrO. This compound features a bromine atom attached to a carbonyl group, which is further connected to a cyclobutyl ring substituted with two methyl groups. The presence of the bromine atom makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one typically involves the bromination of 1-(3,3-dimethylcyclobutyl)ethan-1-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-bromo-1-(3,3-dimethylcyclobutyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(3,3-dimethylcyclobutyl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. These functional groups facilitate various chemical transformations by interacting with nucleophiles and other reactive species. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,3-dimethylcyclobutyl)ethanol
  • 2-Bromo-1-(3,3-dimethylcyclobutyl)ethanoic acid
  • 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Uniqueness

2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the bromine atom and the cyclobutyl ring makes it a valuable intermediate for various synthetic applications.

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

2-bromo-1-(3,3-dimethylcyclobutyl)ethanone

InChI

InChI=1S/C8H13BrO/c1-8(2)3-6(4-8)7(10)5-9/h6H,3-5H2,1-2H3

InChI Key

ODBPZPYKPXHNJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C(=O)CBr)C

Origin of Product

United States

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